molecular formula C17H22N2O3 B1528082 Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate CAS No. 1251003-28-7

Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B1528082
CAS No.: 1251003-28-7
M. Wt: 302.37 g/mol
InChI Key: IMXTWYGGGWCZMC-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: 1251003-28-7) is a spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms (1,8-diaza) and a ketone group at position 2. Its molecular formula is C₁₇H₂₂N₂O₃, and it has a molecular weight of 302.36 g/mol . This compound is primarily utilized in pharmaceutical research as a building block for proteolysis-targeting chimeras (PROTACs) and other small-molecule drug candidates. It is typically stored at room temperature and is available in high purity (≥95%) for laboratory use .

Properties

IUPAC Name

benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-8-4-9-17(18-15)10-5-11-19(13-17)16(21)22-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXTWYGGGWCZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate generally proceeds via:

  • Construction of the diazaspiro ring system through cyclization or condensation reactions.
  • Introduction of the benzyl carboxylate moiety by esterification or via benzyl-protected intermediates.
  • Oxidation or reduction steps to install the 2-oxo (carbonyl) functionality on the spirocyclic framework.

Detailed Preparation Method Based on Patent CN101255159A

A representative synthesis of related diazaspiro compounds (3,9-diaza spiro[5.5] undecane derivatives) provides insight into the preparation of this compound:

Step Procedure Conditions Yield & Notes
1. Formation of 3-benzyl-3,9-diaza spiro[5.5]undecane Dissolve 5 g of 3-benzyl-3,9-diaza spiro[5.5]undecane in 50 mL anhydrous methylene chloride; add 3 g triethylamine under nitrogen atmosphere Room temperature, inert atmosphere Intermediate for further oxidation
2. Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane Suspend 32.2 g of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane in 300 mL 50% phosphate aqueous solution; heat at 110 °C for 30 h; monitor by HPLC Oil bath at 110 °C, 30 hours 17.4 g (64%) white solid after recrystallization from methanol
3. Reduction to 3-benzyl-3,9-diaza spiro[5.5]undecane Suspend 20 g of the dioxo compound in 500 mL anhydrous tetrahydrofuran; add 11.2 g lithium aluminum hydride slowly under nitrogen; reflux 16 h; quench with 100 mL 2 M NaOH; filter and purify by column chromatography Reflux under nitrogen, 16 hours 13 g (73%) white solid product

This sequence illustrates the use of oxidation and reduction steps to install the oxo groups and reduce nitrile functionalities, respectively, under controlled inert atmospheres and elevated temperatures, with purification by recrystallization and chromatography.

Alternative Synthetic Routes from Literature

Research reviews on spiroheterocycles describe preparation of related 1,8-diazaspiro compounds via:

  • Strecker-type reactions on N-benzyl-4-piperidone derivatives to introduce cyano and anilino groups.
  • Subsequent intramolecular Dieckmann cyclization to form the diazaspiro ring system.
  • Partial or complete reduction of keto or dioxo derivatives to yield the target spirocyclic amines.
  • Esterification or benzylation to introduce the benzyl carboxylate moiety.

A typical route involves:

Step Reaction Reagents Conditions Yield/Remarks
1. Strecker reaction N-benzyl-4-piperidone + cyanide source + amine Strecker conditions Room temperature Formation of cyano-anilinopiperidine intermediate
2. Esterification and N-acetylation Ethanol, acetic anhydride Mild heating 45% yield for cyclized product
3. Dieckmann cyclization Intramolecular condensation Base catalysis Formation of diazaspiro dione
4. Reduction LiAlH4 or catalytic hydrogenation Reflux or pressure hydrogenation Conversion to diazaspiro amines or oxo derivatives

This method emphasizes the versatility of piperidone derivatives and the use of classical organic transformations to build the spirocyclic core.

Specific Preparation of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Though slightly different (with an oxygen atom in the spiro ring), the preparation of benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1408074-70-3) provides relevant procedural insights:

  • Starting from appropriate diazaspiro intermediates, the benzyl ester is introduced via esterification.
  • The 2-oxo group is installed by oxidation or by using keto precursors.
  • Purification is typically achieved by recrystallization or chromatography.
  • Product purity is reported as ≥97% with molecular weight 304.34 g/mol.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Product Features Yield Reference
Oxidation-Reduction Route 3-benzyl-3,9-diaza spiro[5.5]undecane Triethylamine, phosphate buffer, LiAlH4 110 °C (oxidation), reflux (reduction) 2,4-dioxo and reduced diazaspiro derivatives 64-73% Patent CN101255159A
Strecker + Dieckmann Cyclization N-benzyl-4-piperidone Cyanide, acetic anhydride, base Room temp to reflux Diazaspiro dione and reduced derivatives 45% (cyclization) Russian Chem Rev. 1991
Esterification of Keto Intermediates Diazaspiro keto acids Benzyl chloride or benzyl alcohol derivatives Mild heating Benzyl ester of 2-oxo diazaspiro compound ≥97% purity ChemicalBook, Capotchem

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is used to study various biochemical pathways and molecular interactions. Its ability to bind to specific receptors and enzymes makes it a useful tool in understanding cellular processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs based on spiro ring size , heteroatom placement , protecting groups , and functional group substitutions .

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro Ring Size Key Features Purity Storage Conditions
Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate (Target Compound) 1251003-28-7 C₁₇H₂₂N₂O₃ 302.36 [5.5] 2-oxo, benzyl ester ≥95% Room temperature
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate 1408074-70-3 C₁₆H₂₀N₂O₄ 304.35 [5.5] 3-oxa (oxygen atom in ring) ≥97% Room temperature
tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate N/A C₁₃H₂₂N₂O₄ 270.32 [5.5] 3-oxa, tert-butyl ester 97% Sealed, 2–8°C
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride 1439896-71-5 C₁₇H₂₅ClN₂O₂ 324.85 [5.5] No 2-oxo, hydrochloride salt N/A N/A
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1158749-94-0 C₁₃H₂₂N₂O₃ 254.33 [4.5] Smaller spiro ring (4.5 vs. 5.5) N/A N/A
Benzyl 2-Oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate 1160246-78-5 C₁₇H₂₂N₂O₃ 302.36 [4.6] Altered spiro ring size ≥95% N/A
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate 1160247-05-1 C₁₃H₂₄N₂O₃ 256.34 [5.5] 1-oxa-4,8-diaza, tert-butyl ester N/A 2–8°C

Key Observations

Compounds with 1-oxa-4,8-diaza configurations (e.g., CAS 1160247-05-1) exhibit distinct electronic properties due to oxygen placement .

Protecting Groups :

  • Benzyl esters (e.g., target compound) are often preferred for their stability in synthetic intermediates, while tert-butyl esters (e.g., CAS 1158749-94-0) offer acid-labile protection for selective deprotection in multi-step syntheses .

Functional Group Modifications :

  • The absence of the 2-oxo group (e.g., CAS 1439896-71-5) eliminates a hydrogen-bond acceptor, which may reduce interaction with biological targets .

Biological Activity

Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spiro linkage between a piperidine ring and an oxazolidinone structure. Its molecular formula is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.368 g/mol. The compound's unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting geranylgeranyltransferase I (GGTase I), which is crucial for cancer cell survival and growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For example:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A431 (epidermoid carcinoma)0.29Inhibition of Stat3 phosphorylation
HePG2 (hepatocellular carcinoma)0.90Induction of apoptosis
Caco-2 (colon carcinoma)0.75Cell cycle arrest

The anticancer activity appears to be linked to the compound's ability to disrupt critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect, supporting its potential use in treating infections caused by these pathogens.
  • Cancer Cell Proliferation Inhibition : Another study focused on the compound's effects on A431 epidermoid carcinoma cells, revealing that it significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate, and what yields are typically achieved?

  • Methodological Answer : The synthesis of spirocyclic carbamates often involves multi-step protocols, including cyclization and protection/deprotection strategies. For example, benzyl carbamate derivatives can be synthesized via hydrazine coupling followed by cyclization under reflux conditions. A study on analogous compounds reported yields of 50–89% using carbamate-forming reactions with tert-butyl or benzyl protecting groups . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents like EDCI/HOBt for amide bond formation.

Q. How is the spirocyclic core structure confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify characteristic signals for the diazaspiro ring, such as deshielded carbonyl carbons (170–180 ppm) and distinct splitting patterns for non-equivalent protons in the spiro junction .
  • X-ray crystallography : Resolves the spatial arrangement of the spiro[5.5] system, as seen in related spiro compounds like tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate .
  • HRMS : Validates molecular formula (e.g., C16_{16}H20_{20}N2_2O3_3) with mass accuracy <5 ppm.

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : Common issues include residual solvents/byproducts and diastereomer separation. Techniques include:

  • Column chromatography : Use gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to isolate the target compound from spirocyclic byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) for crystal formation .
  • HPLC : Employ chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if asymmetric centers are present .

Advanced Research Questions

Q. How do substituent variations on the diazaspiro core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups (e.g., bromo, nitro) on the benzyl ring enhance enzyme inhibition potency, as seen in ALDH-2 inhibitors .
  • Spiro ring size : Smaller rings (e.g., spiro[4.5]) exhibit higher conformational rigidity, improving receptor binding compared to spiro[5.5] systems .
  • Data Table :
CompoundSubstituentBioactivity (IC50_{50})Reference
tert-Butyl 2,9-diazaspiro[5.5]Boc-protectedACC inhibition: 1.2 µM
Benzyl 2-oxo-1,8-diazaspiro[5.5]Benzyl carbamateImmunomodulation: ND*
*ND: Not disclosed; inferred from patent claims.

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like ACC or DNA-PK, leveraging crystal structures (PDB: 3FX2 for ACC) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to evaluate binding free energy (ΔG) .
  • QSAR models : Corrogate descriptors like logP and polar surface area (PSA) with activity data from analogs in public databases .

Q. How do solubility and stability properties affect in vitro assay design?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers for cell-based assays. Measured logP values for similar spiro compounds range from 1.8–2.5, indicating moderate hydrophobicity .
  • Stability : Conduct pH-dependent degradation studies (e.g., 37°C in PBS at pH 7.4 vs. 5.0) to identify optimal storage conditions. For example, tert-butyl analogs show <10% degradation over 72 hours at pH 7.4 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 2
Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate

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